2-(Difluoromethyl)-5-methylbenzoic acid
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Overview
Description
2-(Difluoromethyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method is the metal-mediated difluoromethylation of aromatic compounds. This process can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(Difluoromethyl)-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity, hydrogen bonding ability, and overall reactivity. These properties can modulate the compound’s interactions with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-5-methylbenzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
2-(Fluoromethyl)-5-methylbenzoic acid: Has a single fluorine atom in the methyl group, leading to different chemical behavior compared to the difluoromethyl derivative.
5-Methylbenzoic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Difluoromethyl)-5-methylbenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donor ability.
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
UZFXHQUUQZIESY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
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